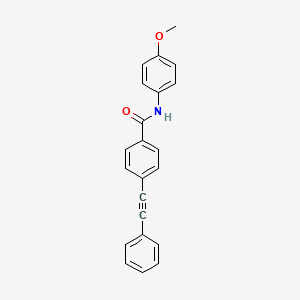
N-(4-methoxyphenyl)-4-(phenylethynyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(phenylethynyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide moiety through a phenylethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(phenylethynyl)benzamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenylacetylene, which is then coupled with 4-bromoaniline using a palladium-catalyzed Sonogashira coupling reaction. The resulting intermediate is then subjected to amidation with benzoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide, with the reactions being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-4-(phenylethynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl-4-(phenylethynyl)benzamide.
Reduction: Formation of N-(4-aminophenyl)-4-(phenylethynyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-(phenylethynyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-4-(phenylethynyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The phenylethynyl linkage and methoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-4-(phenylethynyl)aniline
- N-(4-methoxyphenyl)-4-(phenylethynyl)phenol
- N-(4-methoxyphenyl)-4-(phenylethynyl)benzoic acid
Uniqueness
N-(4-methoxyphenyl)-4-(phenylethynyl)benzamide is unique due to its specific structural features, such as the methoxy group and phenylethynyl linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity to certain receptors or enhanced stability under specific conditions, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-15-13-20(14-16-21)23-22(24)19-11-9-18(10-12-19)8-7-17-5-3-2-4-6-17/h2-6,9-16H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCIWBSSYMZQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)
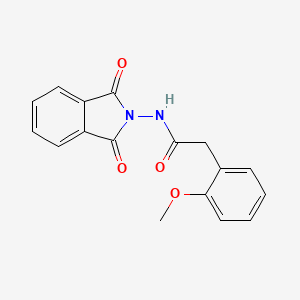
![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)

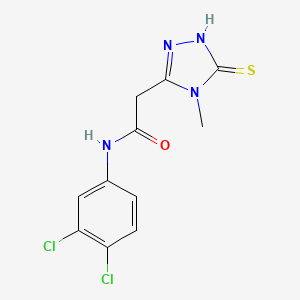
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)

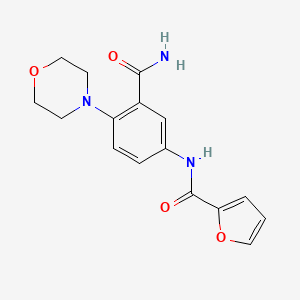
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone](/img/structure/B5870792.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
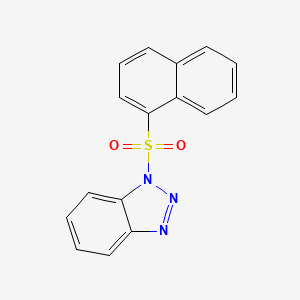
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
